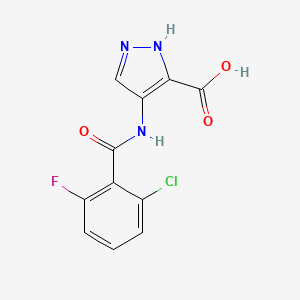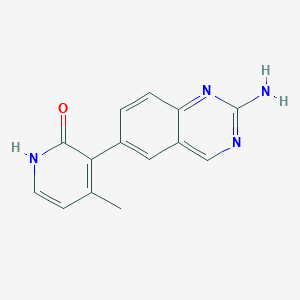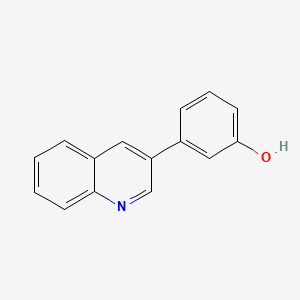
3-(Phenylamino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylamino)benzaldehyde is an organic compound characterized by the presence of an aniline group attached to the benzaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Phenylamino)benzaldehyde can be synthesized through various methods. One common approach involves the reaction of aniline with benzaldehyde under acidic conditions to form the Schiff base, which is then hydrolyzed to yield this compound. Another method involves the direct nitration of benzaldehyde followed by reduction and subsequent substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly influence the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Phenylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
3-(Phenylamino)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aniline moieties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Phenylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
3-Nitrobenzaldehyde: Contains a nitro group instead of an aniline group.
Benzaldehyde: Lacks the aniline group, making it less reactive in certain substitution reactions.
Aniline: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
Uniqueness: 3-(Phenylamino)benzaldehyde is unique due to the presence of both an aniline and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C13H11NO |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
3-anilinobenzaldehyde |
InChI |
InChI=1S/C13H11NO/c15-10-11-5-4-8-13(9-11)14-12-6-2-1-3-7-12/h1-10,14H |
Clé InChI |
GUJWJEWMDDPVSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-3-[(p-toluenesulfonyl)oxy]tetrahydrothiophene](/img/structure/B8700779.png)

![Spiro[chromene-2,3'-pyrrolidine]](/img/structure/B8700787.png)
![5-[(3-FLUOROPHENYL)METHOXY]-2,3-DIHYDROISOINDOL-1-ONE](/img/structure/B8700795.png)






![9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8700869.png)
